tert-butyl 3-fluoropyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)9(10)4-5-11-6-9/h11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBADFUJKJZSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoropyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-3-carboxylate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoropyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-fluoropyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
Fluorine and fluoroalkyl substituents significantly influence molecular orbital energies. For example:
- Fluorine (tert-butyl 3-fluoropyrrolidine-3-carboxylate): Introduces moderate electron-withdrawing effects, lowering both HOMO and LUMO levels compared to non-fluorinated analogs.
- Trifluoromethyl (tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate) : The -CF₃ group exhibits stronger electron-withdrawing effects, further reducing LUMO energy (-3.2 eV vs. -2.8 eV for fluorine) and improving air stability for n-type semiconductors or drug candidates .
- Fluoromethyl ((R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate) : The -CH₂F group provides milder electronic modulation, balancing lipophilicity and metabolic resistance while retaining synthetic versatility .
Table 1: Electronic and Structural Comparison
| Compound (CAS) | Substituent | Molecular Weight | LUMO (eV)* | LogP* | Key Applications |
|---|---|---|---|---|---|
| This compound (2639464-39-2) | -F | 326.23 | -2.8 | 2.1 | Pharmaceutical intermediates |
| tert-Butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) | -CF₃ | 281.22 | -3.2 | 3.4 | Drug candidates, materials |
| (R)-tert-Butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate (876617-33-3) | -CH₂F | 203.25 | -2.5 | 1.8 | Chiral synthesis intermediates |
| tert-Butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate (2098005-18-4) | -F + pyridinyl | 266.31 | -3.0 | 1.2 | Kinase inhibitors |
Impact on Physicochemical Properties
- Lipophilicity : Fluorine and fluoroalkyl groups increase logP values, enhancing membrane permeability. For example, the trifluoromethyl analog (logP = 3.4) is more lipophilic than the fluorine-substituted compound (logP = 2.1) .
- Solubility : Pyridine-containing derivatives (e.g., CAS 2098005-18-4) exhibit improved aqueous solubility due to hydrogen-bonding interactions with the aromatic nitrogen .
- Thermal Stability : tert-Butyl esters generally enhance thermal stability, while fluorination reduces degradation rates under oxidative conditions .
Pharmaceutical Relevance
Fluorinated pyrrolidines are prevalent in FDA-approved drugs due to their metabolic stability and bioavailability. For example:
Biological Activity
Tert-butyl 3-fluoropyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrrolidine ring with a tert-butyl group and a fluorine atom at the 3-position, contributing to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions of appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Aminomethylation : This involves reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
- Esterification : The tert-butyl ester is formed through a reaction with tert-butyl alcohol and an acid catalyst.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the aminomethyl group facilitates hydrogen bonding and electrostatic interactions.
Enzyme Inhibition Studies
Research indicates that this compound can be utilized in studies involving enzyme inhibition. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies
- Neuropharmacological Applications : In studies targeting neurological disorders, compounds similar to this compound have demonstrated the ability to modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety .
- Antiviral Activity : A related study investigated the antiviral properties of pyrrolidine derivatives, revealing that compounds bearing similar structural motifs exhibited significant anti-HIV activity, indicating that this compound may also possess similar properties .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Lacks fluorine; different binding properties | Limited enzyme inhibition studies |
| Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate | Contains a fluoromethyl group | Varies in reactivity |
| Tert-butyl 3-(aminomethyl)-3-chloropyrrolidine-1-carboxylate | Contains chlorine instead of fluorine | Altered chemical properties |
Q & A
Q. Optimization strategies :
- Solvent choice : Use polar aprotic solvents (THF, DMF) to enhance fluorination efficiency .
- Temperature control : Maintain low temperatures (-78°C to 0°C) during fluorination to minimize side reactions .
- Catalysts : Pd(PPh₃)₄ for cross-coupling steps to introduce aryl/alkyl groups post-fluorination .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, -20°C | 65–75 | |
| Boc Protection | Boc₂O, DIPEA, THF, rt | >85 | |
| Cross-coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C | 50–60 |
Which analytical techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, fluorinated pyrrolidine signals at 3.5–4.5 ppm) .
- ¹⁹F NMR : Confirm fluorine incorporation (δ ≈ -180 to -200 ppm for aliphatic C-F bonds) .
- Mass Spectrometry :
- ESI-MS/HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (if crystalline) .
Note : Purity (>95%) is critical for biological studies; use HPLC with UV detection (λ = 254 nm) .
How do steric and electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?
Advanced
The 3-fluoro group impacts reactivity through:
- Electron-withdrawing effects : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling) .
- Steric hindrance : Fluorine’s small size minimizes steric clashes compared to bulkier substituents (e.g., CF₃), enabling efficient Pd-catalyzed couplings .
Q. Case study :
- Comparison with CF₃ analogs : tert-butyl 3-(trifluoromethyl)pyrrolidine derivatives show lower coupling yields (40%) due to steric bulk, while 3-fluoro analogs achieve 60% yields under identical conditions .
What strategies resolve contradictions in reported synthetic yields for this compound?
Advanced
Yield discrepancies often arise from:
Impurity profiles : Side reactions during fluorination (e.g., over-fluorination) reduce purity. Mitigate via column chromatography or recrystallization .
Catalyst deactivation : Trace moisture in Pd-mediated couplings lowers efficiency. Use rigorously dried solvents and molecular sieves .
Substituent positioning : Fluorine’s orientation (axial/equatorial) affects reactivity. Conformational analysis via DFT calculations or NOESY NMR can guide optimization .
Table 2 : Troubleshooting Yield Variations
| Issue | Solution | Reference |
|---|---|---|
| Low fluorination yield | Use DAST in CH₂Cl₂ at -20°C | |
| Boc protection failure | Increase DIPEA stoichiometry | |
| Cross-coupling failure | Switch to BrettPhos Pd catalyst |
How is this compound evaluated for biological activity in preclinical studies?
Advanced
Methodologies include:
- Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .
- Cellular uptake studies : Radiolabel the compound (¹⁸F isotope) and track accumulation via PET imaging .
- Toxicity profiling : Assess cytotoxicity in HEK293 or HepG2 cells (MTT assay) and metabolic stability in liver microsomes .
Key finding : Fluorine enhances blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .
What are the implications of fluorine’s electronegativity on the compound’s stability and derivatization?
Q. Advanced
- Stability : The C-F bond’s high strength reduces hydrolytic degradation, enhancing shelf life compared to chloro or bromo analogs .
- Derivatization : Fluorine directs regioselectivity in electrophilic substitutions (e.g., nitration at the 4-position of the pyrrolidine ring) .
Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, compared to 20% for chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
